6-Tert-butyl-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-4-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are benzopyran derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a tert-butyl group at the 6th position and a hydroxyl group at the 4th position on the chromen-2-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-4-hydroxy-2H-chromen-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method is widely used due to its simplicity and efficiency. Another method involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one is reacted with tert-butyl halides in the presence of a base such as potassium carbonate in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method. The reaction is carried out in a controlled environment with optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Tert-butyl-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex coumarin derivatives.
Biology: The compound exhibits antioxidant properties and is used in studies related to oxidative stress.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-tert-butyl-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with tubulin and disrupting microtubule formation, leading to cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-methyl-2H-chromen-2-one
- 4-Hydroxy-6-ethyl-2H-chromen-2-one
- 4-Hydroxy-6-isopropyl-2H-chromen-2-one
Uniqueness
6-Tert-butyl-4-hydroxy-2H-chromen-2-one is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties .
Properties
IUPAC Name |
6-tert-butyl-4-hydroxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(2,3)8-4-5-11-9(6-8)10(14)7-12(15)16-11/h4-7,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVPFJSASWKPHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715934 |
Source
|
Record name | 6-tert-Butyl-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186255-65-2 |
Source
|
Record name | 6-tert-Butyl-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.